3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-16(20-24-18-10-5-11-22-21(18)27-20)8-4-9-17(13)23-19(25)14-6-3-7-15(12-14)26-2/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUHJQYFEYQKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OC)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves the formation of the thiazolopyridine core followed by functionalization to introduce the methoxy and benzamide groups. One common method involves the reaction of hydrazonoyl halides with appropriate precursors under controlled conditions . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The thiazolopyridine moiety is particularly important for binding to target proteins and influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs with Thiazolo[5,4-b]pyridine Moieties
Compound A : (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide
- Key Differences :
- Substitution on the thiazolo[5,4-b]pyridine ring (5-methoxy vs. unsubstituted in the target compound).
- Presence of a cyclopentyl group and sulfonyl-piperazine side chain.
- Functional Role : Acts as a glucokinase (GK) activator, binding to an allosteric site ~20 Å from the glucose-binding pocket ().
- Binding Interactions : Forms H-bonds with Arg63 on GK (distances: 4.7–4.9 Å) ().
Compound B : 3-Bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
- Key Differences :
- Bromine substituent at position 3 of the benzamide instead of methoxy.
- Impact: Increased molecular weight (424.32 g/mol vs. 375.44 g/mol) ().
Compound C : PC190723 (3-[(6-chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide)
- Key Differences :
- Chloro and difluoro substituents on the benzamide ring.
- Methoxy group replaced by a methylene-linked thiazolo[5,4-b]pyridine.
- Functional Role : Potent FtsZ inhibitor targeting methicillin-resistant Staphylococcus aureus (MRSA) ().
- Structural Insights : Docking studies (e.g., PDB 4DXD) reveal interactions with FtsZ’s GTPase domain, critical for bacterial cell division inhibition ().
Functional Analogs with Benzamide Cores
Compound D : 5-Fluoro-N-(6-methoxy-4-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound : Sirtuin modulation likely involves interactions with NAD⁺-binding domains, though specific binding data are lacking. Its methoxy group may enhance solubility compared to halogenated analogs.
- PC190723 : Demonstrated in vivo efficacy against MRSA (MIC: <1 µg/mL) due to FtsZ polymerization inhibition ().
- Compound A : Allosteric GK activation improves glucose metabolism, with H-bonding to Arg63 critical for stabilizing the active conformation ().
Biological Activity
3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of NFκB Activation : Benzamide derivatives have shown the ability to inhibit NFκB activation, which is crucial for cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells .
- Anticancer Activity : The thiazolo[5,4-b]pyridine moiety is known for its anticancer properties. Studies have demonstrated that similar compounds can induce cytotoxic effects in various cancer cell lines by interfering with cellular signaling pathways .
- Anticonvulsant Properties : Some thiazole derivatives exhibit anticonvulsant activity, suggesting potential applications in epilepsy management .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine | Anticancer | <30 | |
| Benzamide Derivative | NFκB Inhibition | Not specified | |
| Thiazole Analog | Anticonvulsant | ED50 = 16 |
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of thiazolo[5,4-b]pyridine derivatives on human glioblastoma (U251) and melanoma (WM793) cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values less than 30 µM, highlighting their potential as therapeutic agents against resistant cancer types .
Case Study 2: NFκB Inhibition
In vitro studies on N-substituted benzamides revealed that certain modifications led to enhanced inhibition of NFκB activation. For instance, the introduction of specific substituents on the benzamide ring resulted in compounds that could induce apoptosis in cancer cells while inhibiting pro-survival pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
